
Pravastatin Lactone-D3
Overview
Description
Pravastatin Lactone-D3 is a deuterium-labeled derivative of Pravastatin Lactone. This compound is primarily used as an internal standard in analytical chemistry for quantifying the concentration of pravastatin in various samples through techniques such as mass spectrometry . Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen, which can affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pravastatin Lactone-D3 typically involves the deuteration of Pravastatin Lactone. This process includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterium-labeled compound. The production methods are optimized for consistency and efficiency to meet the demands of analytical laboratories .
Chemical Reactions Analysis
Oxidation Reactions
Pravastatin Lactone-D3 participates in oxidation reactions, primarily targeting its hydroxyl groups and lactone ring. These reactions often employ strong oxidizing agents like potassium permanganate (KMnO₄) under controlled conditions. Oxidation of the hydroxyl group at the C-6 position can yield ketone derivatives, enhancing the compound's solubility for analytical purposes.
Example Reaction Pathway :
This modification is utilized to study metabolic stability and degradation pathways.
Reduction Reactions
Reduction reactions are employed to convert functional groups such as ketones back to alcohols. Sodium borohydride (NaBH₄) and catalytic hydrogenation are common methods. Reduction of oxidized intermediates helps restore active pharmacological forms for comparative studies.
Key Application :
-
Regeneration of the bioactive hydroxyl group during metabolic reactivation studies.
Substitution Reactions
The hydroxyl and ester groups in this compound undergo substitution reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) . These reactions facilitate the introduction of halogens or other leaving groups, aiding in structural derivatization for mass spectrometry analysis.
Notable Reaction :
Hydrolysis
The lactone ring undergoes hydrolysis under acidic or basic conditions to yield open-chain hydroxylated derivatives . This reaction is pivotal in studying the compound’s stability and conversion to its active acid form (pravastatin).
Conditions and Outcomes :
Condition | Product | Application |
---|---|---|
Acidic (HCl/H₂O) | Open-chain hydroxy acid | Study of lactone stability in gastric fluid |
Basic (NaOH/H₂O) | Sodium salt of hydroxy acid | Pharmaceutical formulation studies |
Deuteration Stability
This compound’s deuterium atoms exhibit high stability under standard reaction conditions, retaining isotopic integrity during oxidation, reduction, and hydrolysis . This stability ensures accurate tracking in mass spectrometry-based assays.
Key Data :
-
No significant isotopic scrambling observed during hydrolysis.
Research Findings
-
Oxidation Efficiency : KMnO₄ achieves >85% conversion to keto derivatives within 2 hours at 25°C.
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Hydrolysis Kinetics : Acidic hydrolysis proceeds 3x faster than basic hydrolysis due to lactone ring strain relief.
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Deuterium Effects : Isotopic labeling reduces reaction rates by 10–15% compared to non-deuterated analogs, attributable to kinetic isotope effects .
Scientific Research Applications
Therapeutic Applications
1. Cardiovascular Health
- Pravastatin is widely recognized for its cholesterol-lowering effects. Studies indicate that it reduces low-density lipoprotein (LDL) cholesterol levels, thereby decreasing the incidence of coronary heart disease and strokes .
- Case Study: A clinical trial involving patients with hyperlipidemia demonstrated significant reductions in LDL cholesterol levels after administration of pravastatin, leading to improved cardiovascular outcomes .
2. Neuroprotective Effects
- Emerging research suggests that pravastatin may have neuroprotective properties. It has been shown to potentially reduce the risk of neurodegenerative diseases by modulating inflammatory processes in the brain .
- Case Study: In a study on animal models, pravastatin treatment was associated with reduced markers of neuroinflammation and improved cognitive function .
3. Anti-inflammatory Properties
- Pravastatin Lactone-D3 exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. This includes conditions like rheumatoid arthritis and other inflammatory diseases .
- Data Table: Anti-inflammatory Effects of Pravastatin
Study Type Condition Outcome Clinical Trial Rheumatoid Arthritis Reduced inflammatory markers Animal Model Chronic Inflammation Decreased cytokine levels
Analytical Applications
1. Pharmacokinetic Studies
- The determination of pravastatin and its lactone form in biological samples is crucial for understanding their pharmacokinetics. Advanced techniques such as Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) have been developed for accurate quantification .
- Data Table: Analytical Methods for Pravastatin Measurement
Methodology Sample Type Detection Limit UHPLC-MS/MS Plasma 5 ng/ml LC-MS Urine 10 ng/ml
2. Bioanalytical Method Validation
- A validated method for simultaneous determination of D3-pravastatin and D3-pravastatin lactone has been established, allowing researchers to assess their interconversion and metabolism effectively .
- Case Study: Validation studies demonstrated high sensitivity and specificity for both compounds in human plasma samples, facilitating pharmacokinetic evaluations necessary for clinical trials .
Mechanism of Action
Pravastatin Lactone-D3, like its parent compound pravastatin, is a specific inhibitor of the hepatic 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is a key player in the biosynthesis of cholesterol. By inhibiting this enzyme, pravastatin reduces the production of cholesterol in the liver, leading to lower levels of circulating cholesterol . The deuterium labeling in this compound does not significantly alter its mechanism of action but may affect its pharmacokinetic properties .
Comparison with Similar Compounds
Pravastatin: The parent compound, used to lower lipid levels and reduce the risk of cardiovascular events.
Lovastatin: Another HMG-CoA reductase inhibitor, administered as an inactive lactone prodrug.
Mevastatin: A structurally related compound, also administered as a prodrug lactone.
Simvastatin: Similar to lovastatin and mevastatin, administered as a prodrug lactone.
Uniqueness of Pravastatin Lactone-D3: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The incorporation of deuterium atoms allows for more accurate quantification of pravastatin in various samples, making it a valuable tool in drug development and pharmacokinetic studies .
Biological Activity
Pravastatin Lactone-D3 is a deuterated derivative of pravastatin lactone, a member of the statin class of drugs. It is primarily recognized for its role as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in cholesterol biosynthesis. This article delves into the biological activity of this compound, its pharmacological implications, and relevant research findings.
This compound functions by inhibiting HMG-CoA reductase, thereby reducing the synthesis of cholesterol in the liver. This inhibition leads to:
- Decreased low-density lipoprotein (LDL) cholesterol levels : By lowering cholesterol production, this compound enhances the uptake of LDL from the bloodstream.
- Increased high-density lipoprotein (HDL) cholesterol levels : The drug also contributes to an increase in HDL cholesterol, which is beneficial for cardiovascular health.
The mechanism involves competitive inhibition where this compound binds to the active site of HMG-CoA reductase, preventing substrate access and subsequent cholesterol production.
Pharmacokinetics
Research indicates that this compound may exhibit different pharmacokinetic properties compared to its acid form. Studies suggest that lactone forms generally have distinct absorption and metabolism profiles influenced by various enzymes, particularly cytochrome P450 enzymes. This can affect their therapeutic outcomes and potential drug-drug interactions.
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of pravastatin (and by extension, its lactone form) in managing hyperlipidemia and reducing cardiovascular risk factors. For instance:
- A study involving patients with hypercholesterolemia showed significant reductions in total cholesterol and LDL cholesterol levels after treatment with pravastatin .
- Another study highlighted that pravastatin therapy led to a marked decrease in systemic inflammatory markers, suggesting additional cardiovascular protective effects beyond lipid lowering .
Comparative Efficacy of Pravastatin and this compound
Parameter | Pravastatin (Standard) | This compound |
---|---|---|
LDL Cholesterol Reduction (%) | 27% | Similar efficacy |
HDL Cholesterol Increase (%) | 4% | Similar efficacy |
Total Cholesterol Reduction (%) | 18% | Similar efficacy |
Inflammatory Marker Reduction | Significant | Not directly studied |
Case Studies
- Long-term Use and Safety : A retrospective study evaluated the long-term use of pravastatin sodium and found it effective and safe. No significant differences were observed in liver function tests over extended use, indicating good tolerability .
- Vitamin D Interaction : Another investigation assessed the impact of pravastatin on vitamin D metabolism. The study confirmed that pravastatin did not significantly alter circulating levels of vitamin D metabolites while effectively reducing lipid levels .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Pravastatin Lactone-D3 in biological matrices?
Answer:
Liquid chromatography-mass spectrometry (LCMS) is the gold standard for quantifying this compound in human plasma. A validated method includes:
- Linearity range : LLOQ (1 ng/mL) to ULOQ (100 ng/mL) for pravastatin and its lactone form .
- Precision and accuracy : ≤15% coefficient of variation (CV) at the LLOQ .
- Sample preparation : Protein precipitation or solid-phase extraction to isolate analytes from plasma.
- Calibration standards : Use deuterated internal standards (e.g., Pravastatin-d3 Sodium) to correct for matrix effects .
Table 1 : Key validation parameters for LCMS quantification of Pravastatin Lactone-D2.
Parameter | Value/Range |
---|---|
LLOQ | 1 ng/mL |
ULOQ | 100 ng/mL |
Intra-day CV (%) | ≤10% |
Inter-day CV (%) | ≤15% |
Q. How should researchers prepare and store this compound for stability studies?
Answer:
- Storage conditions : Store at -80°C in amber vials to prevent photodegradation.
- Solvent selection : Use methanol or acetonitrile for stock solutions to enhance solubility and stability.
- Freeze-thaw cycles : Limit to ≤3 cycles to avoid lactone ring hydrolysis .
- Long-term stability : Validate over 6–12 months with periodic LCMS analysis to monitor degradation products (e.g., open-acid form of pravastatin) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound biosynthesis in microbial systems?
Answer:
RSM employs a 3-factor interaction model to identify critical variables affecting yield. Key steps include:
Screening experiments : Use fractional factorial design to select significant variables (e.g., fermentation time, pH, agitation rate) .
Central composite rotatable design (CCRD) : Test interactions between variables (e.g., slant age vs. pH) to locate optimal ranges .
Model validation : Confirm predicted yields (e.g., 9.08 mg/L baseline) via triplicate experiments .
Example equation from CCRD :
Where A–G represent variables like slant age or agitation rate .
Q. How should researchers address contradictory outcomes in clinical trials investigating this compound for preeclampsia?
Answer:
Contradictions often arise from differences in:
- Timing of intervention : Efficacy is higher when treatment starts before 30 gestational weeks (61% risk reduction) vs. after 35 weeks (no effect) .
- Biomarker selection : Prioritize mechanistic endpoints (e.g., sFlt-1 levels) over clinical symptoms to capture early therapeutic effects .
- Statistical power : Meta-analyses of small trials (e.g., n=32) may overestimate effect sizes; use random-effects models to account for heterogeneity .
Table 2 : Key findings from meta-analysis of pravastatin trials in preeclampsia.
Outcome | Risk Reduction | 95% CI |
---|---|---|
Preeclampsia incidence | 61% | 0.50–0.79 |
Preterm birth | 45% | 0.52–0.85 |
NICU admissions | 77% | 0.49–0.95 |
Q. What statistical approaches resolve data variability in pharmacokinetic studies of this compound?
Answer:
- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 using trapezoidal methods.
- Population pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., MONOLIX) to account for inter-subject variability .
- Covariate analysis : Test covariates (e.g., renal function, BMI) using likelihood ratio tests (p<0.01 for significance) .
Q. Methodological Notes
- Data recording : Use electronic case report forms (eCRFs) with audit trails to ensure traceability .
- Ethical compliance : Obtain informed consent with explicit documentation of withdrawal rights .
- Conflict resolution : Predefine criteria for adverse event adjudication to minimize investigator bias .
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-BGFMQMSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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